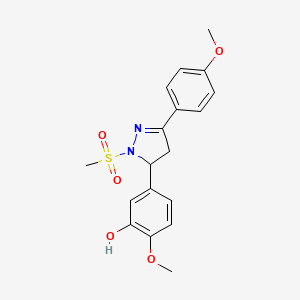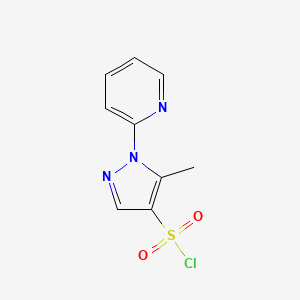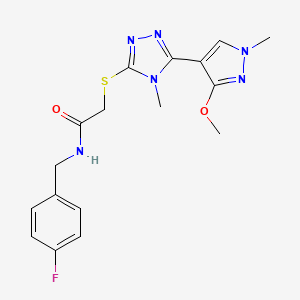![molecular formula C15H17N5O B2502407 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-66-8](/img/structure/B2502407.png)
7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This particular compound has not been directly synthesized or studied in the provided papers, but its related derivatives have been explored for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported using efficient one-step procedures that exhibit excellent yield and regioselectivity. For instance, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives was achieved through reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of a dimethylamino phenyl derivative revealed a planar triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of amino groups in π-electron delocalization . These findings provide insights into the electronic structure and conformational preferences of the triazolo[1,5-a]pyrimidine ring system, which would be relevant for the compound of interest.
Chemical Reactions Analysis
The reactivity of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored in various chemical reactions. For instance, the reaction of a triazolopyrimidinone derivative with N,N-dimethylformamide dimethylacetal yielded an enaminone, which further reacted with different reagents to afford a variety of heterocyclic compounds . These studies demonstrate the versatility of the triazolopyrimidine core in organic synthesis, suggesting that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied. Spectral and theoretical analyses, including DFT/B3LYP calculations, have been performed to understand the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potentials . Additionally, the solvate structures of these compounds have been investigated, revealing different supramolecular architectures influenced by solvent interactions . These studies provide a foundation for predicting the properties of this compound, which would likely exhibit similar characteristics.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazole derivatives, including 1,2,4-triazoles, have been identified as potent antibacterial agents against a range of bacterial pathogens, notably Staphylococcus aureus. These compounds act as inhibitors of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Additionally, triazoles have been shown to disrupt bacterial efflux pump systems and bind to penicillin-binding proteins, indicating a broad spectrum of mechanisms contributing to their antibacterial efficacy (Li & Zhang, 2021).
Industrial and Organic Synthesis Applications
Amino-1,2,4-triazoles serve as a key raw material in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, and agricultural products. Their versatility is attributed to the triazole ring's reactivity, allowing for the synthesis of compounds with various biological and chemical properties. These derivatives are also utilized in creating high-energy materials and anti-corrosion additives, highlighting their broad industrial relevance (Nazarov et al., 2021).
Biological and Medicinal Significance
Pyrimidine-appended triazole derivatives exhibit significant potential as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various biological and chemical entities. This feature, coupled with their range of biological activities, underscores the importance of triazole compounds in developing new sensing materials and therapeutic agents (Jindal & Kaur, 2021).
Wirkmechanismus
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9-6-10(2)8-12(7-9)21-11(3)13-4-5-17-15-18-14(16)19-20(13)15/h4-8,11H,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIDBRJNDIFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)


![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)




![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)


![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

